2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves using water as a single solvent, no acid as a catalyst, and after the reaction is finished, only filtration separation is needed .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Incorporation of rigidity into the linker region may impact the 3D orientation of the molecules and thus ternary complex formation as well as optimization of drug-like properties .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to be active with IC 90 s ranging from 3.73 to 4.00 μM .Mechanism of Action
The mechanism of action of a compound is how it produces its effects. For example, 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid is a heterobifunctional crosslinker useful for development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .
Safety and Hazards
Future Directions
The future directions of a compound depend on its potential applications. For example, 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid is useful for development of PROTAC degraders for targeted protein degradation or other bifunctional molecules in chemical biology .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-12-14(2)20-17(19-13)24-10-8-23(9-11-24)16-7-6-15(21-22-16)18(3,4)5/h6-7,12H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAQFAJZRPJPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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